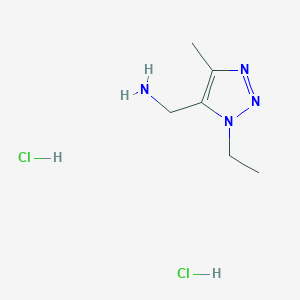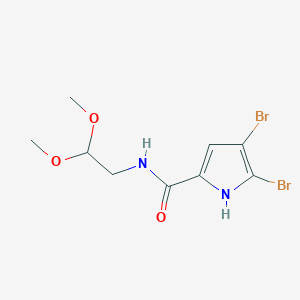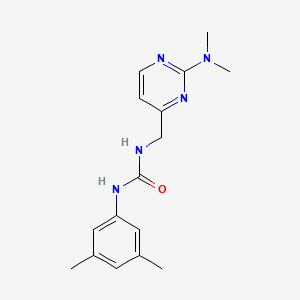
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea, also known as DMPU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPU is a urea derivative that has been shown to possess several interesting properties, including its ability to inhibit the growth of cancer cells and its potential use as a tool in biochemical research.
Scientific Research Applications
Supramolecular Chemistry and Hydrogen Bonding
- Ureidopyrimidinones, closely related to the compound , have been studied for their strong dimerization capabilities via quadruple hydrogen bonding in both solid state and solution, highlighting their potential as building blocks for supramolecular chemistry (Beijer et al., 1998).
Heterocyclic Compound Synthesis
- Research on CF3S(O)n-containing enaminones, which react with urea to form uracil derivatives, illustrates the compound's role in synthesizing pyrimidin-4(3H)-ones, a process that could be relevant for creating pharmaceuticals and agrochemicals (Sokolenko et al., 2017).
Organic Synthesis and Medicinal Chemistry
- Studies on the synthesis of heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones, from similar compounds point to the importance of such chemical structures in developing new organic compounds with potential applications in medicinal chemistry (Selič et al., 1997).
Photophysical Properties and Sensing Applications
- The design and synthesis of pyrimidine-phthalimide derivatives based on a donor–π–acceptor structure, for instance, demonstrate the potential of pyrimidine derivatives in developing novel colorimetric pH sensors and logic gates, highlighting the versatility of pyrimidin-4-yl compounds in materials science and sensor technology (Yan et al., 2017).
properties
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(3,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-7-12(2)9-14(8-11)20-16(22)18-10-13-5-6-17-15(19-13)21(3)4/h5-9H,10H2,1-4H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCESGRSMMXMFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2717374.png)

![1-(Cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2717376.png)
![2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B2717377.png)
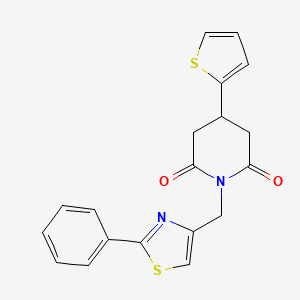
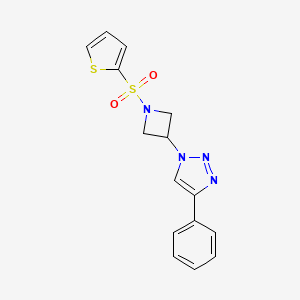

![ethyl 4-{[(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B2717383.png)



![1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol](/img/structure/B2717393.png)
